MFCD18317570
Description
Based on analogous MDL-numbered compounds (e.g., MFCD28167899, MFCD00039227) described in the evidence, such identifiers typically correspond to unique synthetic or commercially available compounds characterized by specific molecular formulas, physicochemical properties, and applications in industrial or research settings . For instance, compounds like CAS 1022150-11-3 (MFCD28167899) and CAS 1533-03-5 (MFCD00039227) are structurally defined with molecular weights ranging from 202–486 g/mol and functional groups such as trifluoromethyl or benzimidazole moieties .
Properties
IUPAC Name |
2-(3-chloro-2-methylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-10(3-2-4-11(8)14)12-7-9(13(16)17)5-6-15-12/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPKHQIWSYNMKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=NC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687602 | |
| Record name | 2-(3-Chloro-2-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-97-0 | |
| Record name | 2-(3-Chloro-2-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18317570 involves specific reaction conditions and reagents. One common method includes the use of hydrophilic material-modified iron oxide nanoparticles (COOH-PEG@Fe3O4 NPs) synthesized using the co-precipitation technique . This method ensures the stability and effectiveness of the compound in various applications.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis techniques that ensure high yield and purity. The co-precipitation technique mentioned earlier is often scaled up for industrial purposes, ensuring that the compound remains stable and effective for extended periods.
Chemical Reactions Analysis
Types of Reactions
MFCD18317570 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its applications in different fields.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure optimal results.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
MFCD18317570 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand cellular processes and interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD18317570, we compare it with structurally and functionally analogous compounds, leveraging methodologies from the evidence (e.g., similarity scoring, synthesis routes, and physicochemical profiling) . Below is a detailed analysis:
Table 1: Structural and Functional Comparison of this compound and Analogues
*Similarity scores (0–1.00) derived from structural alignment algorithms in the cited studies .
Key Contrasts:
Structural Complexity: MFCD28167899 (C₂₇H₃₀N₆O₃) exhibits a high molecular weight and nitrogen-rich heterocycles, suggesting utility in drug discovery .
Functional Group Diversity :
- MFCD00039227 and MFCD00003330 feature halogenated (F, Br) and electron-withdrawing groups, enhancing reactivity in catalysis or agrochemical synthesis .
- This compound’s undisclosed functional groups may offer distinct reactivity, necessitating further characterization.
Synthetic Accessibility :
- MFCD28167899 is synthesized via multi-step reactions involving DMF, cesium carbonate, and chromatographic purification (yield: ~80%) .
- MFCD00039227 employs green chemistry principles with recyclable catalysts (e.g., A-FGO in THF, yield: 98%) .
- This compound’s synthesis route remains undefined but could mirror these scalable, solvent-based methodologies.
Table 2: Physicochemical Properties of Comparable Compounds
This compound’s bioavailability and solubility profiles remain speculative but could align with these trends if it shares polar functional groups.
Research Implications and Limitations
Current data gaps on this compound highlight the need for targeted studies to elucidate its structure, synthesis, and applications. Methodologies from the evidence—such as green synthesis (e.g., A-FGO catalysts ) or chromatographic optimization —provide frameworks for future investigations. Limitations include the absence of experimental data (e.g., NMR, XRD) and reliance on analog extrapolation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
